1-Boc-3-Iodo-7-azaindole
Overview
Description
1-Boc-3-Iodo-7-azaindole: is a chemical compound with the molecular formula C13H15IN2O2 It is a derivative of pyrrolopyridine, a heterocyclic compound that contains both pyrrole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-3-Iodo-7-azaindole typically involves the iodination of a pyrrolopyridine precursor. One common method involves the reaction of 3-iodopyridine with tert-butyl 1H-pyrrole-1-carboxylate under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-3-Iodo-7-azaindole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolopyridine ring.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as DMF or toluene.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl or alkyne-linked compounds.
Scientific Research Applications
Chemistry: In chemistry, 1-Boc-3-Iodo-7-azaindole is used as a building block for the synthesis of more complex molecules
Biology and Medicine: This compound has potential applications in drug discovery and development. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of new therapeutic agents. Research has shown that derivatives of pyrrolopyridine can exhibit potent biological activities, including anticancer and antimicrobial properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for use in various chemical processes and manufacturing applications.
Mechanism of Action
The mechanism of action of 1-Boc-3-Iodo-7-azaindole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. By blocking these pathways, the compound can exert anticancer or anti-inflammatory effects.
Comparison with Similar Compounds
- Tert-butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-B]pyridine-1-carboxylate
- Tert-butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate
- Tert-butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-B]pyridine-1-carboxylate
Comparison: Compared to these similar compounds, 1-Boc-3-Iodo-7-azaindole is unique due to the presence of the iodine atom at the 3-position of the pyrrolopyridine ring. This iodine atom can be readily substituted, allowing for the synthesis of a wide range of derivatives. Additionally, the tert-butyl ester group provides stability and can be easily removed under mild conditions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl 3-iodopyrrolo[2,3-b]pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-5-4-6-14-10(8)15/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWXYUIDHAWPLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634752 | |
Record name | tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192189-18-7 | |
Record name | tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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